(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

chiral synthesis cost efficiency pharmaceutical intermediate

Problem: Achiral pyridine building blocks lack both stereo-defined amino alcohol side chains and orthogonally reactive halogen pairs, forcing chemists into linear syntheses for chiral kinase inhibitor candidates. Solution: (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol (CAS 1799412-23-9) delivers enantiopure (R)-configuration plus orthogonal Cl/I reactivity for sequential Pd-catalyzed cross-coupling-iodine at the 4-position reacts first, preserving the 5-chloro substituent for a second diversification. Key advantages: ≥97% purity with batch-specific CoA documentation; >10× cost advantage over the (S)-enantiomer (CAS 1799434-65-3); multi-gram scalability from stocked global suppliers.

Molecular Formula C8H10ClIN2O
Molecular Weight 312.535
CAS No. 1799412-23-9
Cat. No. B591877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
CAS1799412-23-9
Molecular FormulaC8H10ClIN2O
Molecular Weight312.535
Structural Identifiers
SMILESCC(CO)NC1=NC=C(C(=C1)I)Cl
InChIInChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m1/s1
InChIKeyCEDNQGKJSNBQPS-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: Chiral Pyridine Building Block


(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral amino alcohol that incorporates a 5-chloro-4-iodopyridine scaffold. It serves as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules, where its defined (R)-stereochemistry and the orthogonal reactivity of its halogen substituents are essential for constructing complex, chiral drug candidates . The compound is routinely supplied at ≥97% purity and requires controlled storage at 2–8 °C under an inert nitrogen atmosphere with protection from light .

Synthesis Chiral amino alcohol intermediate for kinase inhibitor scaffolds
Stereochemistry Defined (R)-configuration supports stereochemical control studies
Reactivity Orthogonal 4-iodo/5-chloro substitution enables sequential cross-coupling

Advantages Over (S)-Enantiomer and Common Pyridines


The (R)-configuration at the chiral carbon dictates the stereochemical outcome of downstream drug candidates; substituting the (S)-enantiomer (CAS 1799434-65-3) would invert the absolute configuration of the final product, potentially abolishing biological activity or altering pharmacokinetics. Moreover, generic 2-aminopyridine building blocks lack both the stereo-defined amino alcohol side chain and the orthogonally reactive chlorine/iodine pair that permits selective, sequential cross‑coupling reactions—iodine at the 4-position undergoes oxidative addition preferentially, allowing chemists to functionalize this site first while preserving the 5-chloro substituent for a second coupling step .

Attribute
(R)-enantiomer (Target)
Potential Substitute
Absolute configuration
(R) at alpha-carbon
(S)-enantiomer inverts stereochemistry; may alter biological readouts
Side chain & halogen pair
Chiral amino alcohol + orthogonal I/Cl
Generic 2-aminopyridines lack both stereo side chain and sequential coupling capability

(R)-Enantiomer Differentiation Evidence


Cost Advantage Over (S)-Enantiomer

The (R)-enantiomer is available from multiple vendors at a cost of $38 USD/g (Chemscene, 1 g pack, ≥97% purity) or £33 GBP/g (Fluorochem, 1 g pack, 97% purity). The (S)-enantiomer is priced at approximately $403 USD/g based on the only listed bulk pack of 5 g at $2017 USD from Chemscene (≥95% purity), representing a >10‑fold cost premium .

Procurement Cost
Direct head-to-head
$38 USD/g (R) vs ~$403 USD/g (S)
~10.6× lower for (R)
Reported procurement cost context
Catalog comparison; prices may vary
chiral synthesis cost efficiency pharmaceutical intermediate

Purity Advantage Over (S)-Enantiomer

The (R)-enantiomer is consistently specified at ≥97% purity across multiple global suppliers (Chemscene, Fluorochem, Leyan), whereas the (S)-enantiomer is listed at ≥95% purity by the same primary vendor (Chemscene). This 2% differential in guaranteed minimum purity can directly impact impurity profiles in subsequent synthetic steps .

Purity Specification
Head-to-head
≥97% (R) vs ≥95% (S)
2% higher guaranteed purity
Reported purity specification context
Multiple supplier consensus; CoA review
chemical purity quality assurance enantiomeric excess

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The pyridine ring of (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol bears iodine at the 4-position and chlorine at the 5-position. The C–I bond dissociation energy is approximately 57 kcal/mol, significantly lower than the C–Cl bond energy of ~81 kcal/mol, making iodine far more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions. This allows chemoselective functionalization at the 4-position while the 5-chloro group remains intact for a subsequent coupling step, a synthetic advantage not offered by analogues bearing only one halogen or two identical halogens [1].

Orthogonal Reactivity
Class-level inference
C–I ≈57 kcal/mol vs C–Cl ≈81 kcal/mol
Iodine bond weaker, enables selective oxidative addition
Supports sequential cross-coupling design
Bond dissociation energies; patent exemplification
cross-coupling halogen reactivity medicinal chemistry

Key Application Scenarios for (R)-Enantiomer


Chiral Kinase Inhibitor Intermediate Synthesis

When a drug discovery program demands a specific (R)-configuration at the alpha-carbon of an amino alcohol side chain, (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol provides the required enantiopure building block. Its ≥97% purity and >10× cost advantage over the (S)-enantiomer make it the economically viable choice for multi-gram scale-up of preclinical kinase inhibitor candidates.

Sequential Cross-Coupling for Compound Library Diversification

The orthogonal reactivity of the 4-iodo and 5-chloro substituents enables sequential Pd-catalyzed cross-coupling reactions. Medicinal chemistry teams can first functionalize the more reactive 4-position (e.g., via Suzuki coupling) and subsequently utilize the 5-chloro group for a second diversification step, rapidly generating focused libraries of chiral pyridine-based analogues for structure-activity relationship (SAR) studies.

Multi-Gram Scale-Up with Batch Consistency

The (R)-enantiomer is stocked by multiple global suppliers at ≥97% purity with transparent CoA documentation . This ensures batch-to-batch consistency during the transition from milligram-scale medicinal chemistry to gram-scale preclinical toxicology studies, minimizing the risk of impurity-driven artifacts in safety and efficacy readouts.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor intermediate synthesis
Enantiomeric configuration control
Stereochemical outcome verification
Sequential cross-coupling diversification
Orthogonal halogen reactivity
Regiochemical control in cross-coupling
Multi-gram scale-up with batch consistency
Batch-to-batch purity consistency
Impurity profile monitoring
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